(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate
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Overview
Description
(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)ethyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)ethyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the attachment of the benzoannulene moiety, and the esterification with (E)-but-2-enedioic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)ethyl]piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the benzoannulene moiety can be reduced to form saturated compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would result in a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)ethyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, (E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)ethyl]piperazine-1-carboxylate has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)ethyl]piperazine-1-carboxylate include other piperazine derivatives and benzoannulene-containing compounds. Examples include:
- Piperazine-1-carboxylate derivatives
- Benzoannulene-based compounds
Uniqueness
What sets (E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)ethyl]piperazine-1-carboxylate apart is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.
Properties
CAS No. |
42882-67-7 |
---|---|
Molecular Formula |
C24H34N2O7 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O3.C4H4O4/c1-2-25-20(24)22-12-10-21(11-13-22)15-19(23)18-9-8-16-6-4-3-5-7-17(16)14-18;5-3(6)1-2-4(7)8/h8-9,14,19,23H,2-7,10-13,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QPVPJHFAFBDAOO-WLHGVMLRSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)CC(C2=CC3=C(CCCCC3)C=C2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(C2=CC3=C(CCCCC3)C=C2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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